二异丁基二乙氧基硅烷

描述

Diisobutyldiethoxysilane is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of diisobutyldiethoxysilane's synthesis and properties. For instance, diisobutylene, a related compound, was synthesized using molecular sieve catalysis, which suggests that similar catalytic methods could potentially be applied to the synthesis of diisobutyldiethoxysilane .

Synthesis Analysis

The synthesis of diisobutylene, which shares structural similarities with diisobutyldiethoxysilane, was achieved with a self-made R2 catalyst at a temperature of 180°C and a mass airspeed of 3h-1, achieving a conversion rate of 80% and a selectivity of 90% . This indicates that the synthesis of diisobutyldiethoxysilane might also be optimized by controlling reaction conditions such as temperature and airspeed.

Molecular Structure Analysis

While the molecular structure of diisobutyldiethoxysilane is not directly analyzed in the papers, the synthesis of related compounds involves the use of NMR, FTIR, MS, and HPLC for characterization . These techniques could be employed to determine the molecular structure of diisobutyldiethoxysilane, including its functional groups and molecular weight.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the epoxidation of α,ω-di(isobutenyl)polyisobutylene using dimethyldioxirane . This reaction proceeds without the formation of byproducts and involves subsequent conversion of epoxy groups to aldehyde and then to primary hydroxyl functions . These findings suggest that diisobutyldiethoxysilane could potentially undergo similar reactions, where its ethoxy groups might be reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of diisobutyldiethoxysilane are not directly reported in the papers. However, the synthesis of highly reactive polyisobutylene with a narrow molecular weight distribution indicates that the physical properties such as viscosity and melting point can be influenced by the molecular structure and synthesis conditions . The catalytic activity of dialkyltin compounds in the synthesis of dialkyl carbonates from alkyl carbamates suggests that diisobutyldiethoxysilane could also act as a catalyst or reactant in the formation of other organosilicon compounds .

科学研究应用

1. 环境毒理学与人类健康

二异丁基己二酸酯(DIBA)是一种类似于二异丁基二乙氧基硅烷的非邻苯二甲酸酯增塑剂,已被研究其对脂质代谢和潜在人类健康风险的影响。使用体外和体外方法的研究发现,DIBA可能会扰乱细胞内脂质代谢平衡,影响人类健康。这项研究展示了评估环境化学品风险的重要性,这可能包括类似于二异丁基二乙氧基硅烷的化合物 (Wei et al., 2023)。

2. 材料科学与表面处理

在材料科学中,类似于二异丁基二乙氧基硅烷的化合物被用于表面改性。一项关于使用各种有机硅烷对聚乙烯进行改性的研究,包括与二异丁基二乙氧基硅烷相关的化合物,发现这些改性可以影响细菌细胞附着和生物膜形成,影响用于医学和水工业的材料 (Kręgiel & Niedzielska, 2014)。

3. 液晶研究

上世纪70年代关于二异丁基硅烷二醇的研究,这是一种与二异丁基二乙氧基硅烷密切相关的化合物,对液晶研究领域做出了重要贡献。这项研究突出了关于介晶体的早期探索,介晶体是表现出介相的物质,以及它们在液晶技术中的潜在应用 (Lydon, 2014)。

4. 生化研究

在生化研究中,与二异丁基二乙氧基硅烷相关的化合物被研究其对生物系统的影响。例如,对二丁基邻苯二甲酸酯的研究,这是一种结构类似的化合物,已经研究了其对肝过氧化物酶体、各种物种的生殖和发育的影响,为这类化合物的生化相互作用和毒理影响提供了见解 (Ortiz-Zarragoitia, Trant, & Cajaraville, 2006)。

安全和危害

作用机制

Target of Action

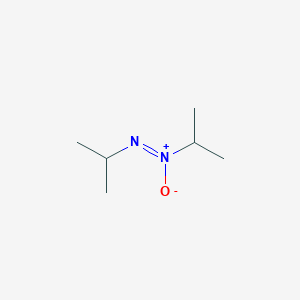

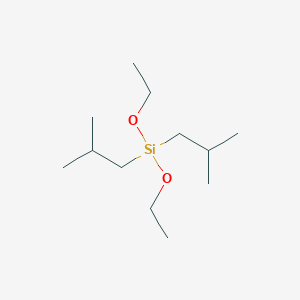

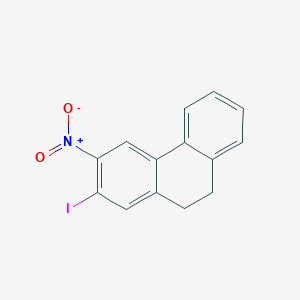

Diisobutyldiethoxysilane is an organosilicon compound with the formula (C4H9)2Si(OC2H5)2

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisobutyldiethoxysilane. For example, the presence of water or moisture can trigger the hydrolysis of the compound, leading to the formation of silanol groups . Additionally, the compound’s stability and action may be influenced by factors such as temperature and pH.

属性

IUPAC Name |

diethoxy-bis(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O2Si/c1-7-13-15(14-8-2,9-11(3)4)10-12(5)6/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZOEHNJNZTJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)C)(CC(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)

![1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B98149.png)